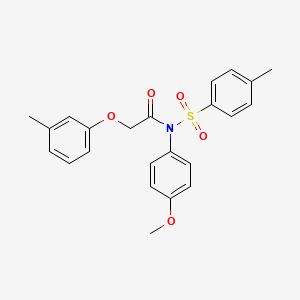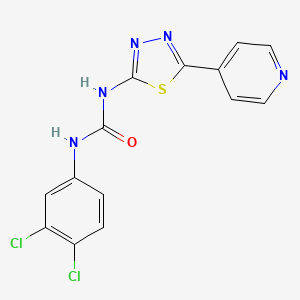
1-(3,4-Dichlorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea is a member of ureas.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Methodology : A study by Kejian Li and Wenbin Chen (2008) describes an efficient method for synthesizing urea derivatives like 1-(3,4-Dichlorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea, using microwave irradiation, which offers better reaction conditions compared to conventional heating methods. This method yields satisfactory results and provides a new avenue for synthesizing such compounds (Li & Chen, 2008).
Crystal Structure Analysis : Xinjian Song, Xiao-Hong Tan, and Yan‐Gang Wang (2008) conducted a study on a similar compound, N-(2,6-Difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, revealing its triclinic crystal structure, characterized by X-ray diffraction, NMR, and IR techniques. This research is vital for understanding the molecular configuration and potential interactions of these compounds (Song, Tan, & Wang, 2008).
Biological Activities
Fungicidal Properties : A 2006 study by Tan Xiao-hong on a structurally similar compound, 1-(4-Chlorobenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea, demonstrated its effective fungicidal activity against plant pathogens like Botrytis cinerea and Dothiorella gregaria (Xiao-hong, 2006).
Antitumor Activity : The study of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives by Weiwei Li et al. (2019) revealed their potential as antitumor agents, particularly against chronic myeloid leukemia, through inhibition of the PI3K/AKT signaling pathway. This highlights the potential of urea derivatives in cancer therapy (Li et al., 2019).
Cytokinin Activity and Plant Growth Regulation : Xinjian Song et al. (2007) synthesized a series of N-aryl-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]ureas and found that they exhibited cytokinin activity, suggesting their role in promoting plant growth (Song, Tan, & Wang, 2007).
Optical and Electrooptic Properties
- Optical and Nonlinear Optical Properties : A 2018 study by M. Shkir et al. assessed the electrooptic properties of a related compound, revealing its potential application in nonlinear optics and optoelectronic device fabrications. The study highlights the compound's superior properties compared to standard urea, especially in second and third harmonic generation (Shkir et al., 2018).
Eigenschaften
Produktname |
1-(3,4-Dichlorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea |
|---|---|
Molekularformel |
C14H9Cl2N5OS |
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C14H9Cl2N5OS/c15-10-2-1-9(7-11(10)16)18-13(22)19-14-21-20-12(23-14)8-3-5-17-6-4-8/h1-7H,(H2,18,19,21,22) |
InChI-Schlüssel |
VENGYPNOQYXRLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NN=C(S2)C3=CC=NC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



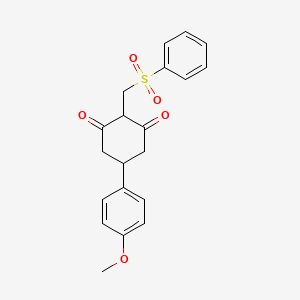
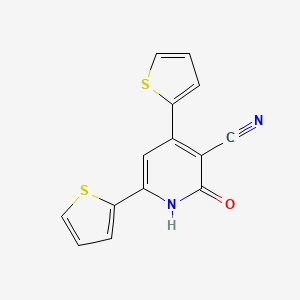
![4-(1-Piperidinyl)-3-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid ethyl ester](/img/structure/B1223932.png)

![N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B1223938.png)
![1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1223939.png)
![N-(2-fluorophenyl)-2-[[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B1223940.png)
![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1223941.png)
![5-[[1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1223942.png)
![2-chloro-5-[[(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B1223944.png)
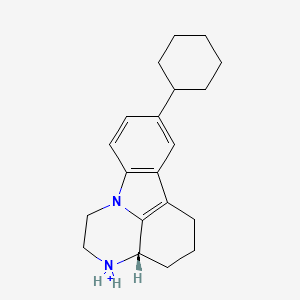
![5-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furancarboxamide](/img/structure/B1223949.png)
![N-[2-[(phenylmethyl)amino]-1,3-benzodioxol-2-yl]carbamic acid ethyl ester](/img/structure/B1223950.png)
